3-Naphthoylindole

Description

Contextualization within Naphthoylindole Chemistry

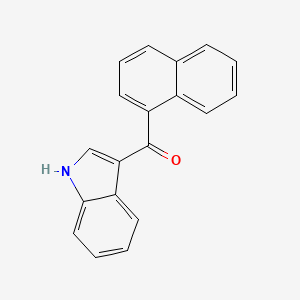

3-(1-Naphthoyl)indole belongs to the naphthoylindole class of compounds, which are characterized by an indole (B1671886) ring system linked at the third position to a naphthoyl group via a carbonyl bridge. researchgate.net This structural arrangement is a key pharmacophore for interaction with cannabinoid receptors. mdpi.com Naphthoylindoles are a prominent family within the broader category of synthetic cannabinoids, substances designed to mimic the effects of endocannabinoids by binding to and activating cannabinoid receptors, primarily the CB1 and CB2 receptors. wikipedia.org The attachment of the naphthoyl group specifically at the C-3 position of the indole ring has been shown to be a critical factor for optimal receptor interaction and biological activity.

The synthesis of 3-(1-Naphthoyl)indole can be achieved through methods such as the Friedel-Crafts acylation of indole with 1-naphthoyl chloride. chemicalbook.com This core structure serves as a versatile intermediate for the creation of a multitude of derivatives, allowing researchers to systematically investigate structure-activity relationships (SAR). chemicalbook.comscirp.org

Significance as a Foundational Indole Scaffold in Cannabinoid Research

The primary significance of 3-(1-Naphthoyl)indole in chemical biology is its status as the foundational scaffold for a generation of potent synthetic cannabinoid receptor agonists. mdpi.com It is the parent compound of the widely recognized "JWH" series of research chemicals, named after Professor John W. Huffman. scirp.orgontosight.ai By itself, 3-(1-Naphthoyl)indole is a precursor, and its true impact is realized through the chemical modifications made to its structure, particularly the substitution at the indole nitrogen (N1 position).

The addition of an alkyl chain at the N1 position dramatically enhances affinity for cannabinoid receptors. For instance, the addition of a pentyl chain to the 3-(1-Naphthoyl)indole core results in the creation of 1-pentyl-3-(1-naphthoyl)indole (JWH-018), a compound with high affinity for the CB1 receptor. nih.govwikipedia.org Similarly, adding a butyl chain yields 1-butyl-3-(1-naphthoyl)indole (B1673181) (JWH-073). nih.gov The discovery that simple alkyl substitution could yield potent agonists established the 3-(1-Naphthoyl)indole scaffold as a critical tool for exploring the cannabinoid system. nih.gov

Historical Development and Initial Research Focus

The exploration of indole-based cannabinoid receptor ligands began before the specific synthesis of simple N-alkyl-3-(1-naphthoyl)indoles. In the early 1990s, pharmaceutical companies like Sterling-Winthrop developed a class of compounds known as aminoalkylindoles (AAIs) during research programs aimed at discovering novel analgesics. nih.govwikipedia.orgacs.org These early AAIs, such as WIN-55,212-2, featured a more complex aminoalkyl side chain attached to the indole nitrogen and demonstrated potent interaction with cannabinoid receptors. nih.gov

A pivotal moment in the historical development occurred in 1994 when research demonstrated that the complex aminoalkyl group was not essential for cannabinoid activity. nih.gov It was discovered that this group could be replaced by a simple alkyl chain, leading to the synthesis of compounds that retained high affinity for cannabinoid receptors. nih.gov This breakthrough, largely driven by the work of John W. Huffman's research group, shifted the focus towards synthesizing and evaluating a vast array of N-alkyl-3-(1-naphthoyl)indoles to systematically map the structure-activity relationships at the CB1 and CB2 receptors. ontosight.aiusdoj.gov This research was initially intended to develop pharmacological tools to study the endocannabinoid system. usdoj.gov

Overview of Research Trajectories

Following the initial discoveries, research on 3-(1-Naphthoyl)indole derivatives expanded along several key trajectories, primarily centered on detailed structure-activity relationship (SAR) studies. nih.govnih.gov

One major research avenue involved modifying the length of the N-alkyl substituent on the indole ring. These studies found that CB1 receptor affinity is highly dependent on the chain length, with a pentyl group (as seen in JWH-018) often conferring optimal affinity. nih.gov Chains shorter or longer than five carbons generally result in decreased CB1 binding. nih.gov

Another significant research path focused on introducing various substituents onto the naphthoyl ring to probe the steric and electronic requirements of the receptor binding pockets. researchgate.netdrugbank.com Researchers synthesized derivatives with halogen (fluoro, chloro, bromo, iodo) and methoxy (B1213986) groups at different positions of the naphthalene (B1677914) system. nih.govclemson.edu For example, a 4-methoxy substituent on the naphthoyl ring was found to enhance CB1 affinity in some cases. researchgate.net These studies provided a deeper understanding of the topology of the cannabinoid receptors and guided the design of ligands with specific properties. nih.govresearchgate.net

A third trajectory aimed to develop ligands with selectivity for the CB2 receptor over the CB1 receptor. mdpi.com Selective CB2 agonists are valuable research tools for studying the function of the CB2 receptor, which is primarily expressed in the periphery and immune system. This effort led to the development of compounds like 1-propyl-2-methyl-3-(1-naphthoyl)indole (JWH-015), which exhibits modest affinity for the CB1 receptor but a significantly higher affinity for the CB2 receptor. nih.gov

Research Findings: Data Tables

The following tables summarize key research findings on the binding affinities of various derivatives of 3-(1-Naphthoyl)indole.

Table 1: Receptor Binding Affinities of N-Alkyl-3-(1-Naphthoyl)indoles

This table illustrates how the length of the alkyl chain at the N1 position of the indole ring influences the binding affinity (Ki) for human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity.

| Compound Name | N-Alkyl Chain | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-073 | Butyl | 8.9 - 12.9 | 38 |

| JWH-018 | Pentyl | 9.00 ± 5.00 | 2.94 ± 2.65 |

| AM-2201 | 5-Fluoropentyl | 1.0 | 2.6 |

Data sourced from multiple studies. nih.govwikipedia.orgnih.govwikipedia.org

Table 2: Effect of Naphthoyl Ring Substitution on Receptor Affinity

This table shows the impact of substituting the naphthoyl ring of 1-pentyl-3-(1-naphthoyl)indole (JWH-018) with different chemical groups on CB1 receptor binding affinity.

| Compound Name | Naphthoyl Substituent | CB1 Kᵢ (nM) |

| JWH-018 | None | 9.00 ± 5.00 |

| JWH-398 | 4-Chloro | 2.3 |

| JWH-412 | 4-Fluoro | 7.2 |

| JWH-081 | 4-Methoxy | 1.2 |

Data sourced from multiple studies. nih.govresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1H-indol-3-yl(naphthalen-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXQGVQLBPQVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438655 | |

| Record name | 3-(1-Naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109555-87-5 | |

| Record name | 3-Naphthoylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-Naphthoyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NAPHTHOYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 1 Naphthoyl Indole and Its Analogs

Established Synthetic Routes

Established synthetic routes for 3-(1-naphthoyl)indole primarily involve the acylation of indole (B1671886) derivatives. These methods have been refined to improve yields and regioselectivity, ensuring the desired C3-acylated product is obtained.

Acylation Reactions of Indole Derivatives

Acylation of the indole ring is a cornerstone for the synthesis of 3-(1-naphthoyl)indole. The high electron density at the C3 position of the indole nucleus makes it susceptible to electrophilic attack by an acylating agent.

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of 3-(1-naphthoyl)indole. organic-chemistry.orgnih.gov This reaction involves the use of a Lewis acid to activate the 1-naphthoyl chloride, which then acts as an electrophile and attacks the indole ring. The choice of Lewis acid and solvent system is crucial for the success of this reaction, influencing both the yield and the purity of the product.

Commonly employed Lewis acids include diethylaluminium chloride and tin(IV) chloride. organic-chemistry.orgnih.gov When diethylaluminium chloride is used, the reaction is typically carried out in toluene. The optimal molar ratio of indole to 1-naphthoyl chloride and diethylaluminium chloride is reported to be between 1.2 to 1.4, achieving yields in the range of 85-93%. nih.gov The reaction is generally conducted at temperatures ranging from 0°C to room temperature. nih.gov

An alternative procedure utilizes tin(IV) chloride in dichloromethane, with the addition of nitromethane. organic-chemistry.org This method involves stirring the mixture at room temperature for a couple of hours. While this approach appears to be a modified Friedel-Crafts reaction, there is evidence to suggest it may proceed through a 3-indolylaluminum intermediate. acs.org Another variation employs dimethylaluminum chloride for the acylation of N-substituted indoles. acs.org The use of stronger Lewis acids like aluminum chloride can sometimes lead to the decomposition of the indole. organic-chemistry.org

| Lewis Acid | Solvent | Temperature | Yield | Reference |

| Diethylaluminium chloride | Toluene | 0 - 20 °C | 85-93% | nih.gov |

| Tin(IV) chloride | Dichloromethane/Nitromethane | Room Temperature | Not specified | organic-chemistry.org |

| Dimethylaluminum chloride | Dichloromethane | 0 °C to 25 °C | Fair to good | acs.org |

An alternative to the Lewis acid-catalyzed Friedel-Crafts acylation involves the use of a base to deprotonate the indole at the N1 position, forming an indolyl anion. This anion is a potent nucleophile that can then react with 1-naphthoyl chloride. A common method employs a Grignard reagent, such as methylmagnesium bromide, to act as the base. nih.govacs.org

In this procedure, indole is first treated with methylmagnesium bromide in diethyl ether under an inert atmosphere. nih.gov The resulting indolylmagnesium bromide is then cooled and reacted with a solution of 1-naphthoyl chloride. nih.gov This method can produce variable yields, and the purification of the intermediate product can be challenging. acs.org

| Base | Solvent | Reaction Steps | Yield | Reference |

| Methylmagnesium bromide | Diethyl ether | 1. Deprotonation of indole with MeMgBr. 2. Reaction with 1-naphthoyl chloride. | Variable | nih.govacs.org |

Oxalyl Chloride Mediated Approaches

Oxalyl chloride is a useful reagent in organic synthesis, primarily for the preparation of acyl chlorides from carboxylic acids. nih.gov In the context of synthesizing 3-(1-naphthoyl)indole, oxalyl chloride can be used to convert 1-naphthoic acid into the more reactive 1-naphthoyl chloride in situ. rhhz.net

This two-step, one-pot synthesis begins with the reaction of 1-naphthoic acid with oxalyl chloride, often in a solvent like dichloromethane, to generate 1-naphthoyl chloride. rhhz.net After the formation of the acid chloride, the indole is added to the reaction mixture along with a Lewis acid, such as EtAlCl2, to facilitate the Friedel-Crafts acylation. rhhz.net This approach avoids the need to isolate the often-sensitive 1-naphthoyl chloride.

| Reagents | Solvent | Key Intermediate | Catalyst | Reference |

| 1-Naphthoic acid, Oxalyl chloride, Indole | Dichloromethane, Toluene | 1-Naphthoyl chloride | EtAlCl2, DMF | rhhz.net |

Deoxyhydroacid Reaction Methods

Information regarding "Deoxyhydroacid Reaction Methods" for the synthesis of 3-(1-naphthoyl)indole could not be found in the surveyed scientific literature under this specific terminology.

Regioselective Synthesis Strategies

The regioselectivity of the acylation of indole is a critical aspect of the synthesis of 3-(1-naphthoyl)indole, with the C3 position being the overwhelmingly preferred site of electrophilic attack. The aforementioned Friedel-Crafts type reactions exhibit high regioselectivity for the 3-position. researchgate.net This selectivity is attributed to the electronic properties of the indole ring, where the C3 position has the highest electron density and is thus the most nucleophilic.

The choice of Lewis acid and reaction conditions can further enhance this regioselectivity. For instance, tin(IV) chloride-mediated acylation of indole with naphthoyl chlorides has been shown to be highly regioselective, providing the C3-acylated product in significantly higher yields compared to other methods like those using Et2AlCl or Grignard reagents. researchgate.net The formation of an addition complex between SnCl4 and indole is believed to direct the acylation to the C3 position. researchgate.net

Furthermore, alternative strategies for the regioselective synthesis of 3-aroylindoles have been developed, such as the reaction of C-nitrosoaromatics with alkynones, which has been applied to the synthesis of analogs like JWH-073. researchgate.net These methods offer different pathways to achieve the desired regiochemistry, sometimes under milder conditions or with different functional group tolerance.

Optimization of Reaction Conditions and Yields in 3-(1-Naphthoyl)indole Synthesis

The synthesis of 3-(1-Naphthoyl)indole, a key intermediate for various analogs, is primarily achieved through the acylation of indole. Research has focused on optimizing reaction conditions to maximize yields. Two prominent methods are the Friedel-Crafts acylation and the use of Grignard reagents.

In the Friedel-Crafts approach, indole is reacted with 1-naphthoyl chloride in the presence of a Lewis acid catalyst. One effective method employs diethylaluminum chloride in toluene. chemicalbook.com To achieve high yields of the final product, optimization of the molar ratios of the reactants is crucial. Studies have shown that using a molar ratio of 1.2 to 1.4 for indole relative to 1-naphthoyl chloride and diethylaluminum chloride can result in yields ranging from 85% to 93%. chemicalbook.com The reaction is typically conducted at temperatures between 0°C and 20°C over a 24-hour period. chemicalbook.com

An alternative high-yield method involves the use of a Grignard reagent. In this procedure, indole is first treated with methylmagnesium bromide in ether to form the indolyl magnesium bromide intermediate. This intermediate is then reacted with 1-naphthoyl chloride. chemicalbook.comnih.gov The reaction mixture is typically stirred for several hours at room temperature. This Grignard-based synthesis has been reported to produce 3-(1-Naphthoyl)indole in yields as high as 91%. chemicalbook.com

Below is a table summarizing the optimized conditions for these synthetic routes.

| Method | Reagents | Catalyst/Medium | Temperature | Reaction Time | Yield (%) |

| Friedel-Crafts Acylation | Indole, 1-Naphthoyl chloride | Diethylaluminum chloride / Toluene | 0 - 20°C | 24 h | 85-93 |

| Grignard Reaction | Indole, 1-Naphthoyl chloride | Methylmagnesium bromide / Ether | 0°C - Room Temp. | ~4 h (plus overnight stirring) | 91 |

Synthetic Approaches to N-Alkyl Derivatives of 3-(1-Naphthoyl)indole

Two primary strategies have been developed for the synthesis of N-alkyl derivatives of 3-(1-Naphthoyl)indole. The choice of strategy can depend on the availability of starting materials and desired purity of the final product.

The first and more direct approach involves the N-alkylation of the pre-formed 3-(1-Naphthoyl)indole core. This is typically achieved by reacting 3-(1-Naphthoyl)indole with a primary alkyl halide in the presence of a base. nih.gov Various combinations of bases and solvents have been successfully employed for this transformation. For instance, the use of potassium hydroxide (KOH) in dimethylformamide (DMF) and acetone has been reported for the synthesis of N-butyl and N-pentyl derivatives. chemicalbook.com Another common system involves potassium hydroxide in dimethyl sulfoxide (DMSO). nih.govnih.gov Sodium hydride (NaH) in DMSO is also an effective combination for this alkylation step. nih.gov

The second synthetic protocol involves a two-step sequence where the indole starting material is first N-alkylated, followed by the acylation at the C3 position. nih.gov While this method involves an extra step initially, it can be advantageous as the acylation of N-alkylated indoles often proceeds cleanly. A modified Friedel-Crafts reaction, known as the Okauchi procedure, is particularly effective for this step. nih.govclemson.edu This method uses a Lewis acid like dimethylaluminum chloride to facilitate the acylation of the N-alkylindole with 1-naphthoyl chloride, resulting in fair to good yields of the final N-alkyl-3-(1-naphthoyl)indole. nih.govclemson.edu This route has been used to prepare a variety of derivatives, including N-propyl and N-pentyl analogs. nih.gov

A summary of common conditions for the direct N-alkylation of 3-(1-Naphthoyl)indole is presented in the table below.

| Alkylating Agent | Base | Solvent(s) | Temperature | Target N-Alkyl Group |

| 1-Bromobutane | Potassium hydroxide (KOH) | Dimethylformamide (DMF) / Acetone | Not specified | Butyl |

| 1-Bromopentane | Potassium hydroxide (KOH) | Dimethylformamide (DMF) / Acetone | 30-40°C | Pentyl |

| Primary alkyl halide | Potassium hydroxide (KOH) | Dimethyl sulfoxide (DMSO) | 80°C | General Alkyl |

| Alkyl halide | Sodium hydride (NaH) | Dimethyl sulfoxide (DMSO) | Room Temp. | General Alkyl |

Structure Activity Relationship Sar Studies of 3 1 Naphthoyl Indole Derivatives at Cannabinoid Receptors

General Principles of Cannabinoid Receptor Interaction for Naphthoylindoles

The interaction of 3-(1-naphthoyl)indole derivatives with cannabinoid receptors is a multifaceted process governed by several key structural components. These molecules generally consist of three main parts: an indole (B1671886) ring, a naphthoyl moiety, and an N-alkyl chain. The bicyclic aroyl group, typically a 1-naphthoyl group or a substituted variant, at the C-3 position of the indole is considered essential for potent cannabinoid activity.

Molecular modeling and receptor docking studies suggest that the binding of these ligands is primarily driven by aromatic stacking interactions within a hydrophobic pocket of the CB1 and CB2 receptors. nih.gov The planar indole ring and the rigid naphthoyl component create a stable fused aromatic system that complements the hydrophobic binding pocket of the receptors. The carbonyl oxygen within the naphthoyl group can also play a role in forming hydrogen bonds with specific residues in the receptor binding site, further enhancing affinity.

Impact of N-Alkyl Chain Length on Receptor Affinity and Selectivity

The length of the N-alkyl chain on the indole ring is a critical determinant of cannabinoid receptor affinity and selectivity for 3-(1-naphthoyl)indole derivatives. Research has consistently shown that an alkyl chain of at least three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. researchgate.net

Optimum binding to both receptors is generally observed with a five-carbon (pentyl) side chain. researchgate.net While an alkyl chain of 3 to 6 carbons is sufficient for maintaining high-affinity binding, extending the chain to a heptyl group results in a significant decrease in binding at both receptors. researchgate.net For the CB1 receptor, affinity is optimal with a 1-pentyl substituent and decreases dramatically with N-alkyl substituents of three or fewer carbon atoms or more than six carbon atoms.

Interestingly, the N-alkyl chain length can also modulate selectivity between the CB1 and CB2 receptors. For instance, in a series of 3-naphthyl indole analogs lacking a C-2 methyl group, increasing the N-alkyl chain length from ethyl to propyl led to a nearly 20-fold increase in binding affinity for the CB2 receptor, while the affinity for the CB1 receptor remained relatively low. This suggests that shorter N-alkyl chains can favor CB2 selectivity.

| Compound | N-Alkyl Chain | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-073 | Butyl | 8.9 ± 1.8 | 38 ± 24 |

| JWH-018 | Pentyl | 9.0 ± 5 | 2.9 ± 2.6 |

| JWH-019 | Hexyl | 9.8 ± 1.5 | 5.55 ± 1.1 |

Steric and Electronic Effects of Naphthoyl Substituents

Substitutions on the naphthoyl moiety of 3-(1-naphthoyl)indoles introduce steric and electronic variations that significantly impact their interaction with cannabinoid receptors. The position and nature of these substituents can fine-tune receptor affinity and selectivity.

The introduction of halogen atoms at the C-4 and C-8 positions of the naphthoyl ring has been explored to understand the effects of moderately electron-withdrawing groups on receptor binding.

At the C-4 position, halogenation generally leads to compounds with high affinity for both CB1 and CB2 receptors. For instance, in a series of 1-pentyl-3-(4-halo-1-naphthoyl)indoles, the bromo-substituted analog (JWH-387) displayed very high affinity for both CB1 (Kᵢ = 1.2 ± 0.1 nM) and CB2 (Kᵢ = 1.1 ± 0.1 nM) receptors. researchgate.net The chloro- (JWH-398) and fluoro- (JWH-412) analogs also exhibited high affinities. researchgate.net

Substitution at the C-8 position also influences receptor binding. The steric and electronic effects of these substituents can lead to compounds with a desirable combination of low CB1 affinity and good CB2 affinity. For example, 1-pentyl-3-(8-iodo-1-naphthoyl)indole (JWH-417) was identified as having such a profile. nih.gov

| Compound | N-Alkyl Chain | Naphthoyl Substituent | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-387 | Pentyl | 4-Bromo | 1.2 ± 0.1 | 1.1 ± 0.1 |

| JWH-398 | Pentyl | 4-Chloro | 2.3 ± 0.1 | 2.8 ± 0.2 |

| JWH-412 | Pentyl | 4-Fluoro | 7.2 ± 0.5 | 3.2 ± 0.5 |

| JWH-417 | Pentyl | 8-Iodo | - | - |

| JWH-423 | Propyl | 4-Iodo | - | - |

The introduction of electron-donating methoxy (B1213986) and ethoxy groups at various positions on the naphthoyl ring has profound effects on receptor affinity. A 4-methoxy substituent generally enhances affinity for both CB1 and CB2 receptors. In contrast, a 2- or 6-methoxy group significantly reduces CB1 receptor affinity while having a lesser effect on CB2 binding. nih.gov A 7-methoxy group has a relatively minor effect on the affinity for either receptor.

For example, 1-pentyl-3-(4-methoxy-1-naphthoyl)indole (JWH-081) shows high affinity for the CB1 receptor (Kᵢ = 1.2 nM). researchgate.net The introduction of a 4-ethoxy group also results in high affinity for both receptors.

| Compound | N-Alkyl Chain | Naphthoyl Substituent | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-081 | Pentyl | 4-Methoxy | 1.2 | - |

| JWH-151 | Propyl | 6-Methoxy | - | - |

| JWH-267 | Pentyl | 2-Methoxy | - | - |

The addition of small alkyl groups to the naphthoyl ring can also modulate receptor affinity. A small alkyl group at the C-4 position, such as in 1-propyl-3-(4-methyl-1-naphthoyl)indole (JWH-120), can lead to high selectivity for the CB2 receptor. kennesaw.edu In contrast, a 7-methyl or 7-ethyl substituent on the naphthoyl moiety has been found to have relatively little effect on the affinity for either the CB1 or CB2 receptor. nih.gov

| Compound | N-Alkyl Chain | Naphthoyl Substituent | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-120 | Propyl | 4-Methyl | - | - |

| JWH-048 | Pentyl | 7-Methyl | - | - |

| JWH-262 | Pentyl | 7-Ethyl | - | - |

Role of the Indole C-2 Methyl Substituent

The presence of a methyl group at the C-2 position of the indole ring is another important structural feature that influences cannabinoid receptor binding. Generally, a 2-methyl substituent slightly decreases affinity for the CB1 receptor. nih.gov However, this modification can be advantageous for achieving CB2 selectivity.

For instance, 1-propyl-2-methyl-3-(1-naphthoyl)indole (JWH-015) exhibits modest affinity for the CB1 receptor (Kᵢ = 164 ± 22 nM) but relatively high affinity for the CB2 receptor (Kᵢ = 13.8 ± 4.6 nM), making it one of the first compounds identified with useful selectivity for the CB2 receptor. nih.gov The introduction of the 2-methyl group in the propyl analog (JWH-015) significantly improves the CB2/CB1 selectivity ratio. nih.gov Larger substituents at the C-2 position have been found to considerably decrease CB1 receptor affinity.

| Compound | N-Alkyl Chain | Indole C-2 Substituent | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |

| JWH-015 | Propyl | Methyl | 164 ± 22 | 13.8 ± 4.6 |

| JWH-422 | Propyl | Methyl | - | - |

| JWH-151 | Propyl | Methyl | - | - |

Comparative SAR with Other Cannabimimetic Indole Scaffolds

The structure-activity relationship (SAR) of 3-(1-naphthoyl)indoles at cannabinoid receptors is better understood when compared with other related cannabimimetic indole scaffolds. These comparisons highlight the critical role of the naphthoyl group and the carbonyl linker in receptor affinity and selectivity.

One key comparison is with 3-phenylacetylindoles, where the naphthyl ring system is replaced by a smaller phenyl ring. This reduction in the size of the aromatic system from two rings (naphthoyl) to one (phenylacetyl) generally leads to a decrease in affinity for the CB1 receptor. researchgate.net This suggests that the extended aromatic surface of the naphthoyl moiety is crucial for optimal interaction with the CB1 receptor, likely through enhanced aromatic stacking or van der Waals interactions within the receptor's binding pocket. researchgate.net

Another important structural comparison involves the removal of the carbonyl group that links the indole and naphthyl moieties, resulting in 3-indolyl-1-naphthylmethanes. Studies on these compounds, such as 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes, were conducted to investigate the hypothesis that the carbonyl group of naphthoylindoles interacts with the CB1 receptor via hydrogen bonding. researchgate.net These methane-bridged analogues were found to have significant CB1 receptor affinity (Kᵢ values in the range of 17–23 nM), although this was somewhat lower than their corresponding naphthoylindole counterparts. researchgate.net The retention of high affinity in the absence of the carbonyl oxygen strongly indicates that the primary mode of interaction for these ligands with the CB1 receptor is through aromatic stacking, rather than hydrogen bonding. researchgate.netnih.gov This interaction is believed to occur within the transmembrane helix 3-4-5-6 region of the CB1 receptor. researchgate.net

Table 1: Comparative CB1 Receptor Affinities of Naphthoylindoles and Related Scaffolds

| Compound Class | Key Structural Feature | Example Compound | CB1 Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 3-(1-Naphthoyl)indole | Naphthoyl group at C3 | JWH-018 | 9.0 ± 5.0 | nih.gov |

| 3-Indolyl-1-naphthylmethane | Methylene (B1212753) bridge (no carbonyl) | JWH-175 | 22 ± 2 | researchgate.net |

| 3-Phenylacetylindole | Phenylacetyl group at C3 | JWH-250 | Reduced affinity vs. naphthoyl | researchgate.net |

Identification of Highly Selective CB2 Receptor Agonists within 3-(1-Naphthoyl)indole Series

A significant focus of research on 3-(1-naphthoyl)indole derivatives has been the development of ligands with high selectivity for the CB2 receptor over the CB1 receptor. Such selectivity is desirable for therapeutic applications, aiming to harness the anti-inflammatory and analgesic properties associated with CB2 activation while avoiding the psychoactive effects mediated by CB1. mdpi.com

Several structural modifications to the 3-(1-naphthoyl)indole scaffold have been identified that confer CB2 selectivity. Key among these are alterations to the N1-alkyl chain on the indole ring and substitutions on both the indole and naphthoyl moieties.

N1-Alkyl Chain Length: Shortening the N1-alkyl chain from the optimal five-carbon pentyl group (for CB1 affinity) to a propyl group significantly reduces CB1 affinity while maintaining or, in some cases, enhancing CB2 affinity. nih.govmdpi.com For example, JWH-015 (1-propyl-2-methyl-3-(1-naphthoyl)indole) was one of the first compounds identified with useful selectivity for the CB2 receptor. nih.gov

C2-Methyl Substitution: The addition of a methyl group at the C2 position of the indole ring generally decreases affinity for the CB1 receptor, thereby improving the CB2/CB1 selectivity ratio. mdpi.com The combination of an N1-propyl and a C2-methyl group, as seen in JWH-015, results in a compound with a CB2 selectivity of over 25-fold. mdpi.com

Naphthoyl Ring Substitution: Strategic substitution on the naphthoyl ring has yielded some of the most highly selective CB2 agonists. Methoxy groups at the C2 or C6 positions of the naphthoyl ring can greatly reduce CB1 affinity with little effect on CB2 affinity. nih.gov Similarly, alkyl or halogen substituents at various positions can fine-tune selectivity. nih.govnih.gov

Through systematic exploration of these structural modifications, several potent and highly selective CB2 receptor agonists have been identified. nih.gov Research has highlighted compounds such as JWH-120, JWH-151, and JWH-267 as highly selective CB2 agonists. nih.gov Further studies on halogenated derivatives identified JWH-423, JWH-422, and JWH-417 as possessing a favorable combination of low CB1 affinity and high CB2 affinity. nih.govnih.gov Functional assays confirmed that some of these selective ligands, like JWH-151, act as full agonists at the CB2 receptor, while others, including JWH-120 and JWH-267, behave as partial agonists. nih.gov

Table 2: Binding Affinities and Selectivity of Key CB2-Selective 3-(1-Naphthoyl)indole Derivatives

| Compound | Key Substitutions | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity Ratio (CB1/CB2) | Reference |

|---|---|---|---|---|---|

| JWH-015 | 1-propyl, 2-methyl | 164 ± 22 | 13.8 ± 4.6 | ~12 | nih.gov |

| JWH-120 | 1-propyl, 4-methyl-naphthoyl | 422 ± 59 | 10.9 ± 1.1 | ~39 | nih.gov |

| JWH-151 | 1-propyl, 2-methyl, 6-methoxy-naphthoyl | 528 ± 58 | 13.5 ± 1.7 | ~39 | nih.gov |

| JWH-267 | 1-pentyl, 2-methoxy-naphthoyl | 467 ± 61 | 19.3 ± 1.6 | ~24 | nih.gov |

| JWH-417 | 1-pentyl, 8-iodo-naphthoyl | >1000 | 118 ± 12 | >8.5 | nih.govnih.gov |

| JWH-422 | 1-propyl, 2-methyl, 4-iodo-naphthoyl | 540 ± 62 | 55.4 ± 4.9 | ~10 | nih.govnih.gov |

| JWH-423 | 1-propyl, 4-iodo-naphthoyl | 1030 ± 130 | 60.1 ± 6.1 | ~17 | nih.govnih.gov |

Metabolic Pathways and Pharmacokinetics of 3 1 Naphthoyl Indole Derivatives

In Vitro Metabolic Profiling (e.g., Human Liver Microsomes)

In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the initial steps of JWH-018 metabolism. These investigations reveal that the compound undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Kinetic analyses have identified CYP2C9 and CYP1A2 as the major P450 isoenzymes responsible for the oxidation of JWH-018. nih.gov The contribution of other CYPs, such as CYP2C19, 2D6, 2E1, and 3A4, to its hepatic clearance appears to be minimal. nih.gov

The metabolic reactions observed in HLM incubations are diverse and lead to a wide array of metabolites. The primary transformations include:

Monohydroxylation: This is a major metabolic pathway, with hydroxylation occurring on the naphthalene (B1677914) ring system, the indole (B1671886) moiety, and the N-pentyl side chain. nih.govnih.gov

Dihydroxylation and Trihydroxylation: Further oxidation leads to the formation of di- and trihydroxylated metabolites at various positions on the molecule. nih.gov

N-dealkylation: Cleavage of the pentyl side chain from the indole nitrogen is another observed metabolic route. nih.govnih.gov

Carboxylation: Oxidation of the terminal carbon of the pentyl side chain results in the formation of a carboxylic acid metabolite. nih.gov

Dehydration and Arene Oxidation: Other detected transformations include dehydration of the alkyl side chain and the formation of arene oxides on the naphthalene ring. nih.gov

The in vitro metabolite formation in HLMs generally mirrors the metabolic profiles observed in human urine samples, confirming the physiological relevance of these microsomal studies. nih.gov

| Metabolic Reaction | Location on Molecule | Primary Enzymes Involved |

|---|---|---|

| Monohydroxylation | Naphthalene ring, Indole moiety, Alkyl side chain | CYP2C9, CYP1A2 |

| Dihydroxylation/Trihydroxylation | Naphthalene ring, Indole moiety, Alkyl side chain | CYP450 System |

| N-Dealkylation | N-pentyl side chain | CYP450 System |

| Carboxylation | Alkyl side chain | CYP450 System |

In Vivo Metabolic Transformations

In vivo studies, primarily through the analysis of human urine and blood samples, confirm the extensive metabolism of JWH-018. Following administration, the parent compound is often found in only small amounts in urine. nih.govwikipedia.org The majority of the compound is eliminated as various Phase I and Phase II metabolites. nih.gov The primary metabolic pathways identified in vivo are consistent with in vitro findings, involving hydroxylation, carboxylation, and subsequent glucuronide conjugation. oup.com

Hydroxylation is a predominant Phase I metabolic pathway for JWH-018 in vivo. wikipedia.org This process can occur at multiple sites on the molecule, including both the naphthoyl and indole ring systems, as well as the pentyl side chain. nih.govwikipedia.org Mass spectrometric analysis of metabolites from rat and human urine has shown that hydroxylation likely occurs on both the naphthalene and indole portions of the molecule. wikipedia.org Several distinct monohydroxylated metabolites have been identified in human urine, indicating the involvement of various enzymatic processes. nih.gov These hydroxylated metabolites are often the primary targets for subsequent Phase II conjugation reactions. nih.gov

A significant metabolic pathway for JWH-018 involves the oxidation of the N-pentyl side chain to form a terminal carboxylic acid. nih.gov This metabolite, JWH-018 N-pentanoic acid, is a major urinary metabolite and serves as a key biomarker for JWH-018 intake. oup.comuts.edu.au Its formation can be slightly delayed compared to hydroxylated metabolites, but it is detectable in urine for an extended period, often for several weeks after a single use. maastrichtuniversity.nl Studies have shown that this carboxylic acid metabolite is found primarily as a glucuronide conjugate in urine. youtube.com

Following Phase I oxidation, the resulting hydroxylated and carboxylated metabolites of JWH-018 undergo extensive Phase II conjugation with glucuronic acid. nih.govwikipedia.org This process, known as glucuronidation, increases the water solubility of the metabolites, facilitating their renal excretion. nih.gov In fact, most JWH-018 metabolites are excreted in human urine in the form of glucuronide conjugates. wikipedia.orgnih.gov

Studies using human liver and intestinal microsomes, along with recombinant human UDP-glucuronosyltransferase (UGT) enzymes, have identified the specific isoforms involved in this conjugation. UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 have been shown to be the major enzymes responsible for the glucuronidation of hydroxylated JWH-018 metabolites. nih.govresearchgate.net The parent compound, JWH-018, does not appear to be a substrate for these UGTs. nih.gov Glucuronidation primarily occurs on the hydroxyl groups of the indole ring or the hydroxyl terminus of the alkyl side chain. nih.gov

Implications of Metabolism on Receptor Activity and Bioavailability

In contrast, further metabolism can lead to a loss of this cannabinoid activity. The terminal N-pentanoic acid carboxy metabolite, for instance, does not retain significant affinity for the CB1 receptor. nih.govplos.org Furthermore, a major glucuronidated metabolite, JWH-018-N-(5-hydroxypentyl) β-D-glucuronide, has been found to act as a neutral, competitive antagonist at CB1 receptors. nih.govacs.org This suggests that while Phase I metabolism can maintain or enhance activity, Phase II conjugation may lead to metabolites that can modulate or even oppose the effects of the parent compound and its active metabolites. nih.gov

| Compound | Metabolic Stage | Activity at CB1 Receptor |

|---|---|---|

| JWH-018 (Parent) | - | Full Agonist |

| Monohydroxylated Metabolites | Phase I | Partial to Full Agonists |

| Carboxy Metabolite | Phase I | No significant affinity |

| Glucuronidated Metabolite | Phase II | Neutral Antagonist |

Bio-activation Studies (e.g., JWH-175 to JWH-018)

Bio-activation is a process where a less potent compound is metabolized into a more active one. A notable example within this class of compounds is the biotransformation of JWH-175 to JWH-018. JWH-175 is structurally similar to JWH-018 but has a methylene (B1212753) bridge instead of a ketone group. mdpi.comwikipedia.org In vitro binding studies show that JWH-175 is a less potent agonist at cannabinoid receptors than JWH-018. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling in 3 1 Naphthoyl Indole Research

Ligand-Receptor Docking Simulations

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a molecule (the ligand) when bound to a receptor. In the context of 3-(1-Naphthoyl)indole research, these simulations have been instrumental in understanding how this class of compounds interacts with cannabinoid receptors.

Docking studies have been performed on various 3-(1-Naphthoyl)indole derivatives to investigate their binding modes within the CB1 and CB2 receptors. researchgate.netkennesaw.edu For instance, molecular modeling and receptor docking studies were conducted on sets of 3-(4-propyl-1-naphthoyl)indoles and 3-(6-methoxy-1-naphthoyl)indoles. kennesaw.edu These simulations place the ligand into the binding site of a receptor's three-dimensional model, calculating the most stable binding poses based on scoring functions. An active-state CB1 receptor model has been utilized to assess the interactions between the receptor and ligands from the JWH family of synthetic cannabinoids, which includes 3-(1-Naphthoyl)indole derivatives. nih.gov The reliability of such docking protocols is often validated by redocking a known co-crystallized ligand into the receptor's crystal structure to ensure the simulation can accurately reproduce the experimentally determined binding pose. nih.gov The insights gained from these simulations help to explain the observed binding affinities and guide the design of new analogs with improved selectivity or potency.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For flexible molecules like 3-(1-Naphthoyl)indole, understanding the preferred conformation is crucial, as it dictates how the molecule can fit into a receptor's binding pocket.

Research has shown that there is restricted rotation about the bond connecting the naphthalene (B1677914) C-1 to the carbonyl carbon in some 3-(1-Naphthoyl)indole derivatives. nih.gov For 1-propyl- and 1-pentyl-2-methyl-3-(2-methoxy-1-naphthoyl)indoles, a calculated rotational energy barrier of 12.9 kcal/mol was determined, which closely matched the experimentally measured barrier of 13.1 kcal/mol. nih.gov Molecular dynamics simulations can further explore conformational changes, suggesting that a ligand might switch from an S-trans to an S-cis conformation to reduce steric repulsion between the naphthoyl and indole (B1671886) rings. mdpi.com This conformational adjustment, sometimes termed a "steric trigger," allows the ligand to achieve a lower energy state and may induce a corresponding conformational change in the receptor upon binding. mdpi.com

Prediction of Binding Affinities and Pharmacological Profiles

A primary goal of molecular modeling is to predict the binding affinity of a compound for its target receptor, which often correlates with its pharmacological activity. Computational methods calculate binding free energies (ΔG) to estimate this affinity. nih.gov These predictions are then compared with experimentally determined Ki values, which measure a ligand's ability to displace a radiolabeled competitor from the receptor.

For 3-(1-Naphthoyl)indoles, structure-activity relationship (SAR) studies have generated extensive data on how different substituents affect binding to CB1 and CB2 receptors. nih.govnih.gov For example, JWH-018, or 1-pentyl-3-(1-Naphthoyl)indole, exhibits a high affinity for the CB1 receptor with a Ki value of 9 ± 5 nM. nih.gov In contrast, JWH-015, 1-propyl-2-methyl-3-(1-Naphthoyl)indole, shows modest affinity for CB1 (Ki = 164 ± 22 nM) but a relatively high affinity for the CB2 receptor (Ki = 13.8 ± 4.6 nM), making it a key compound for developing CB2-selective ligands. nih.gov

Computational studies have shown that factors like the length of the N-linked alkyl chain are crucial for binding affinity, with a five-carbon chain often being optimal for both CB1 and CB2 receptors. researchgate.netnih.gov Docking simulations and binding free energy calculations have been used to predict the binding affinity order of various derivatives, such as halogenated JWH-018 compounds. nih.gov These predictive models are invaluable for prioritizing which novel compounds should be synthesized and tested in the lab.

| Compound | N-1 Substituent | Indole C-2 Substituent | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-018 | Pentyl | H | None | 9 ± 5 nih.gov | - |

| JWH-015 | Propyl | Methyl | None | 164 ± 22 nih.gov | 13.8 ± 4.6 nih.gov |

| JWH-423 | Propyl | H | 4-iodo | Low Affinity researchgate.netnih.gov | Good Affinity researchgate.netnih.gov |

| JWH-422 | Propyl | Methyl | 4-iodo | Low Affinity researchgate.netnih.gov | Good Affinity researchgate.netnih.gov |

| JWH-417 | Pentyl | H | 8-iodo | Low Affinity researchgate.netnih.gov | Good Affinity researchgate.netnih.gov |

| JWH-120 | Propyl | H | 4-methyl | - | - |

| JWH-151 | Propyl | Methyl | 6-methoxy | - | - |

| JWH-267 | Pentyl | H | 2-methoxy | - | - |

Table 1: Binding affinities (Ki) of selected 3-(1-Naphthoyl)indole derivatives for cannabinoid receptors CB1 and CB2. Lower Ki values indicate higher binding affinity.

Elucidation of Ligand-Receptor Interaction Modes (e.g., Aromatic Stacking, Hydrogen Bonding)

Docking simulations provide detailed views of the specific molecular interactions that stabilize the ligand-receptor complex. For 3-(1-Naphthoyl)indole derivatives, these studies consistently highlight the critical role of non-covalent interactions, particularly aromatic stacking and hydrophobic contacts. nih.gov

Aromatic Stacking: The binding of cannabimimetic indoles to cannabinoid receptors is thought to be driven primarily by aromatic stacking (or π-π) interactions. researchgate.netresearchgate.net The indole and naphthoyl rings of the ligand engage with a microdomain of aromatic amino acid residues within the receptor's transmembrane helices. researchgate.netkennesaw.edu Molecular dynamics simulations have identified key residues such as Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279 in the CB1 receptor that form stable hydrophobic and π-π stacking interactions with these ligands. nih.gov A reduction in the number of aromatic rings, for instance by replacing the naphthoyl group with a phenylacetyl group, leads to a decrease in CB1 receptor affinity, underscoring the importance of these stacking interactions. researchgate.net

Hydrogen Bonding: While aromatic stacking is dominant, hydrogen bonding can also contribute to binding. researchgate.netphytosciences.com However, its importance for 3-(1-Naphthoyl)indoles at the CB1 receptor has been debated. Studies on analogs where the carbonyl oxygen (a potential hydrogen bond acceptor) was removed still showed significant receptor affinity (Ki values of 17–23 nM), suggesting that hydrogen bonding is not the primary interaction for this class at the CB1 receptor. mdpi.comresearchgate.net The data favor the dominance of aromatic stacking interactions with minimal influence from hydrogen bonding for the binding of these compounds to the CB1 receptor. mdpi.com In contrast, for some ligands at the CB2 receptor, hydrogen bonds with specific residues like D275 have been identified as a main contributor to the interaction energy. phytosciences.com

| Interaction Type | Key Receptor Residues (CB1) | Role in Binding |

| Aromatic (π-π) Stacking | Phe170, Phe174, Phe177, Phe200, Phe268, Trp279 nih.gov | Primary interaction driving ligand binding; involves the indole and naphthoyl rings. researchgate.netkennesaw.eduresearchgate.net |

| Hydrophobic Interactions | General transmembrane helix residues nih.gov | Stabilizes the ligand within the binding pocket, particularly the N-alkyl chain. nih.gov |

| Hydrogen Bonding | (Debated for CB1) | Considered less critical for 3-(1-Naphthoyl)indoles at CB1 compared to aromatic stacking. mdpi.comresearchgate.net |

Table 2: Key molecular interaction modes for 3-(1-Naphthoyl)indole derivatives at the CB1 receptor as identified by computational modeling.

Applications of 3 1 Naphthoyl Indole in Advanced Chemical and Pharmacological Research

Tool Compound for Cannabinoid System Investigation

The 3-(1-Naphthoyl)indole scaffold is a cornerstone of numerous potent synthetic cannabinoid agonists that are widely used as tool compounds in scientific research to investigate the endocannabinoid system. usdoj.govusdoj.gov Derivatives of this compound, such as JWH-018 and JWH-073, were specifically developed to study the structure-activity relationships (SAR) related to cannabinoid receptors, CB1 and CB2. usdoj.govusdoj.govbenthamdirect.com These synthetic agonists mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, allowing researchers to probe the functions of cannabinoid receptors in various physiological processes. usdoj.govusdoj.gov

Table 1: Preclinical Effects of 3-(1-Naphthoyl)indole Derivatives in Animal Models

| Compound | Animal Model | Observed Effects | Predicted Human Effect |

|---|---|---|---|

| JWH-073 | Mice | Decreased activity, analgesia, decreased body temperature. usdoj.gov | THC-like psychoactive effects. usdoj.gov |

Precursor in Synthetic Cannabinoid Development for Research Purposes

The 3-(1-Naphthoyl)indole structure is a vital precursor in the synthesis of a wide array of synthetic cannabinoids created for research. smolecule.com Its rigid, planar framework, which combines an indole (B1671886) ring with a naphthoyl group, provides a stable scaffold that can be systematically modified. hebeiruiyu.com This allows chemists to synthesize extensive libraries of related compounds to explore the SAR at cannabinoid receptors. benthamdirect.comingentaconnect.com

The process typically involves substitutions at the nitrogen atom of the indole ring. odc.gov.au By adding different alkyl, alkenyl, or other functional groups at this position, researchers can fine-tune the resulting compound's affinity and selectivity for the CB1 and CB2 receptors. benthamdirect.comnih.gov For example, the synthesis of JWH-018 involves attaching a pentyl chain to the indole nitrogen of the 3-(1-Naphthoyl)indole core. usdoj.govwikipedia.org This systematic modification has been instrumental in developing compounds with varied pharmacological profiles, advancing the understanding of cannabinoid receptor function. nih.gov

Reference Standard in Forensic Chemistry and Toxicology

In the fields of forensic chemistry and toxicology, 3-(1-Naphthoyl)indole and its derivatives serve as essential reference standards. The proliferation of synthetic cannabinoids in illicit markets necessitates their accurate identification in seized materials and biological samples. usdoj.govusdoj.gov Forensic laboratories rely on well-characterized reference materials to confirm the presence of these controlled substances. usdoj.gov

Furthermore, 3-(1-Naphthoyl)indole itself has been identified as a metabolite of more complex synthetic cannabinoids like JWH-018. smolecule.comscbt.com When the human body processes JWH-018, it can break it down into the core 3-(1-Naphthoyl)indole structure. smolecule.com Therefore, its presence in urine or blood samples can indicate exposure to a parent compound. Toxicologists use reference standards of both the parent compounds and their metabolites to develop and validate analytical methods for use in clinical and forensic investigations. smolecule.com

Contribution to Novel Drug Molecule Design (e.g., CB2-Selective Ligands)

The 3-(1-Naphthoyl)indole framework has been pivotal in the rational design of novel drug molecules, particularly ligands that are selective for the CB2 receptor. benthamdirect.comnih.gov The CB2 receptor is primarily expressed in the peripheral nervous system and immune cells, making it an attractive therapeutic target for inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. benthamdirect.comingentaconnect.com

Research led to the discovery that certain cannabimimetic indoles based on the 3-(1-Naphthoyl)indole structure, such as JWH-015 (2-methyl-1-propyl-3-(1-naphthoyl)indole), exhibit high affinity for the CB2 receptor but low affinity for the CB1 receptor. ingentaconnect.comnih.govbenthamdirect.com This finding spurred a concerted effort to synthesize and evaluate numerous derivatives to optimize this selectivity. benthamdirect.comingentaconnect.comnih.gov Through systematic modifications of the indole and naphthoyl rings, researchers have developed compounds with significantly improved CB2 selectivity. nih.gov This work has laid the foundation for developing new classes of non-psychoactive therapeutics for a range of conditions. nih.gov

Table 2: Receptor Binding Affinities of Selected 3-(1-Naphthoyl)indole Derivatives

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Selectivity Profile |

|---|---|---|---|

| JWH-015 | 164 ± 22 | 13.8 ± 4.6 | CB2 Selective nih.gov |

| JWH-018 | 9.00 ± 5.00 | 2.94 ± 2.65 | Non-selective, high affinity for both wikipedia.org |

| JWH-120 | - | - | Highly CB2 Selective nih.gov |

| JWH-151 | - | - | Highly CB2 Selective nih.gov |

Future Directions and Emerging Research Avenues for 3 1 Naphthoyl Indole

Exploration of Undiscovered Metabolites and Their Biological Activities

The metabolism of 3-(1-Naphthoyl)indole is extensive and complex, leading to numerous metabolites that are often more biologically active than the parent compound. wikipedia.orgnih.gov Unlike Δ9-tetrahydrocannabinol (THC), which has only one major active metabolite, JWH-018 produces a wide array of active metabolites, including monohydroxylated, dihydroxylated, carboxylated, and N-dealkylated derivatives. wikipedia.orgnih.gov Future research will focus on identifying as-yet-undiscovered metabolites and thoroughly characterizing their pharmacological profiles.

The ongoing exploration aims to:

Identify all major and minor metabolites in various biological systems.

Determine the binding affinities and functional activities (agonist, antagonist, or allosteric modulator) of each metabolite at CB1, CB2, and other potential receptors.

Investigate the pharmacokinetic profiles of these metabolites to understand their contribution to the duration and nature of the compound's effects.

Pharmacological Activity of Known JWH-018 Metabolites

| Metabolite Class | Specific Examples | Observed Biological Activity | Receptor Target(s) |

|---|---|---|---|

| Monohydroxylated Metabolites | JWH-018 (ω)-OH, JWH-018 (ω-1)-OH | Potent full agonists, retaining high affinity. nih.govnih.gov | CB1 and CB2. nih.govresearchgate.net |

| Carboxylated Metabolites | JWH-018 (ω)-COOH | Retain biological activity towards cannabinoid receptors. nih.gov | CB1 and CB2. nih.gov |

| Glucuronidated Conjugates | 5-OH-JWH-018 glucuronide | Identified as a major human metabolite; some conjugates may act as neutral antagonists. wikipedia.orgresearchgate.net | CB1. researchgate.net |

| N-dealkylated Metabolites | - | Result from in vitro phase-I metabolism studies. nih.gov | - |

Advanced Computational Approaches for Predictive Pharmacology

Computational chemistry is a powerful tool for understanding the interactions between ligands like 3-(1-Naphthoyl)indole and cannabinoid receptors. researchgate.netmdpi.com Techniques such as molecular docking, virtual screening, and the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models are accelerating research. researchgate.netfrontiersin.org These approaches are crucial for predicting the pharmacological properties of novel compounds and for refining our understanding of existing ones. frontiersin.org

Early computational studies helped establish that aminoalkylindoles like JWH-018 could occupy a similar binding pocket as classical cannabinoids but relied more on steric interactions and aromatic stacking. researchgate.netmdpi.com Future research will employ more sophisticated computational methods to:

Predict Binding Affinities: Develop and refine models that can accurately predict the binding affinity of JWH-018 derivatives and their metabolites for CB1 and CB2 receptors. researchgate.netnih.gov This allows for the high-throughput virtual screening of potential new analogs with desired selectivity.

Elucidate Structure-Activity Relationships (SAR): Further investigate how specific structural modifications—such as halogenation or altering the N-alkyl chain—impact receptor affinity and efficacy. nih.govnih.govnih.gov For instance, studies have explored how adding electron-withdrawing substituents to the naphthoyl ring affects receptor binding. nih.govnih.gov

Model Receptor Activation: Simulate the dynamic process of receptor activation to understand how JWH-018 and its metabolites induce conformational changes in CB1 and CB2 receptors, leading to downstream signaling.

Predict Metabolism: Use in silico models to predict the metabolic fate of JWH-018 and related compounds, helping to identify potential metabolites before they are confirmed experimentally.

These computational efforts, when integrated with in vitro and in vivo experiments, provide a more efficient and accurate drug discovery and characterization process. frontiersin.org

Development of Highly Specific Detection Tools

The rapid metabolism of 3-(1-Naphthoyl)indole, where the parent compound is often undetectable in urine, presents a significant challenge for analytical detection. nih.gov Consequently, detection methods must target the more abundant metabolites. nih.gov Current methodologies rely heavily on mass spectrometry, but there is a continuous drive to develop more sensitive, specific, and rapid detection tools.

Existing and emerging detection methods include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying JWH-018 metabolites in biological fluids like urine, blood, and serum. nih.govnih.govoup.com Future work will focus on developing methods capable of detecting an even wider range of metabolites at lower concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used for the identification of JWH-018 and its metabolites in blood and urine samples. researchgate.net

Immunoassays: Commercially available kits like EMIT and ELISA provide a rapid screening method, though they are generally less specific than mass spectrometry. wikipedia.orgnih.gov The development of new antibodies that can target specific, unique metabolites of JWH-018 could significantly improve the specificity of these screening tools.

Bioassays: Novel bioassays are being developed that can measure the total cannabinoid receptor activity in a sample. acs.org These functional assays can detect the presence of active compounds (both the parent drug and its active metabolites) and could serve as a valuable first-line screening tool to complement traditional analytical techniques. acs.org

The ultimate goal is to create a suite of analytical and functional assays that can rapidly and accurately identify exposure to JWH-018 by detecting its unique metabolic footprint.

Comparison of Detection Methods for JWH-018 and Metabolites

| Method | Primary Use | Key Advantage(s) | Future Development Focus |

|---|---|---|---|

| LC-MS/MS | Confirmation & Quantitation | High sensitivity and specificity. oup.com | Expanding the number of detectable metabolites; improving throughput. nih.gov |

| GC-MS | Identification & Confirmation | Robust and reliable identification. researchgate.net | Optimizing sample preparation for complex matrices. |

| Immunoassays (ELISA, EMIT) | Screening | Rapid results, suitable for high-throughput screening. nih.gov | Developing more specific antibodies to reduce cross-reactivity and improve accuracy. |

| Reporter Gene Bioassays | Functional Screening | Measures total CB receptor activation from all active compounds in a sample. acs.org | Increasing sensitivity to detect low nanomolar concentrations in biological fluids. acs.org |

Role in Understanding Endocannabinoid System Modulation

3-(1-Naphthoyl)indole acts as a powerful external modulator of the endocannabinoid system (ECS), a complex signaling network that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide (B1667382) and 2-AG), and metabolic enzymes. wikipedia.orgnih.gov Because JWH-018 is a full agonist with high affinity for CB receptors—in some cases, higher than THC—it serves as an invaluable chemical probe to explore the function and regulation of the ECS. usdoj.govwikipedia.org

Future research leveraging JWH-018 will aim to:

Differentiate Receptor Functions: Use JWH-018 and its structurally related analogs, some of which show selectivity for the CB2 receptor, to further dissect the distinct physiological roles of CB1 and CB2 receptors. nih.govnih.gov

Investigate Downstream Signaling: Explore the intracellular signaling cascades activated by JWH-018 in different cell types. This includes not only the inhibition of adenylyl cyclase but also the modulation of other pathways that could differ from those activated by endogenous cannabinoids.

Study Receptor Plasticity: Examine how sustained activation of cannabinoid receptors by a potent agonist like JWH-018 affects receptor density, desensitization, and internalization, providing insights into the development of tolerance.

Explore the "Endocannabinoidome": The ECS is now understood as part of a broader "endocannabinoidome," which includes other related receptors, ligands, and enzymes. nih.govdartmouth.edu JWH-018 can be used to study the potential off-target effects and interactions within this expanded system, helping to map its complex regulatory network.

By studying how this potent synthetic agonist perturbs the ECS, researchers can gain a deeper understanding of the system's role in maintaining cellular homeostasis and its involvement in various physiological processes. mdpi.comresearchgate.net

Q & A

Q. How does 3-(1-naphthoyl)indole interact with cannabinoid receptors, and what assays validate this activity?

- Answer : The compound binds to CB1 and CB2 receptors via its naphthoyl-indole scaffold, mimicking Δ⁹-THC. Competitive radioligand binding assays (e.g., using [³H]CP-55,940) quantify affinity (Ki values). Functional assays like cAMP inhibition or β-arrestin recruitment (BRET/FRET) confirm agonism . Structure-activity relationship (SAR) studies show N-alkyl chain length modulates receptor selectivity .

Advanced Research Questions

Q. How can researchers differentiate 3-(1-naphthoyl)indole from its regioisomers (e.g., 2-naphthoyl derivatives) analytically?

- Answer : Gas chromatography coupled with infrared detection (GC-IR) distinguishes regioisomers via unique carbonyl stretching frequencies (1-naphthoyl: ~1680 cm⁻¹ vs. 2-naphthoyl: ~1660 cm⁻¹). Tandem MS (MS/MS) fragmentation patterns also differ: 3-(1-naphthoyl)indole produces dominant ions at m/z 144 (naphthoyl fragment) and m/z 127 (indole fragment) .

Q. What metabolic pathways transform 3-(1-naphthoyl)indole in vivo, and how are these pathways elucidated?

- Answer : Hepatic cytochrome P450 enzymes (CYP3A4, CYP2C19) mediate hydroxylation at the naphthoyl ring (positions 4 or 5) or indole N-alkyl chain. Carboxy metabolites are formed via oxidation. Researchers use deuterated analogs or in vitro microsomal incubations with NADPH cofactors to track metabolite formation, followed by HRMS for structural identification .

Q. What are the stability challenges of 3-(1-naphthoyl)indole under varying pH and temperature conditions?

- Answer : The compound degrades in alkaline conditions (pH >9) via hydrolysis of the ketone group. Stability studies in buffers (pH 3–9) at 37°C show <5% degradation at pH 7.4 over 24 hours but >90% degradation at pH 12. Storage at −20°C in amber vials is recommended to prevent photodegradation .

Q. How do substituents on the indole or naphthoyl rings affect CB1/CB2 receptor binding and functional activity?

- Answer : Adding electron-withdrawing groups (e.g., Cl, F) to the naphthoyl ring enhances CB1 affinity (e.g., JWH-398: 4-Cl substitution, Ki = 0.5 nM). N-alkyl chain elongation (e.g., pentyl to hexyl) increases CB2 selectivity. Methoxy groups at indole C5 reduce potency due to steric hindrance .

Q. What advanced spectral techniques are used to resolve overlapping signals in 3-(1-naphthoyl)indole derivatives?

Q. How can researchers mitigate cross-reactivity in immunoassays targeting 3-(1-naphthoyl)indole metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.